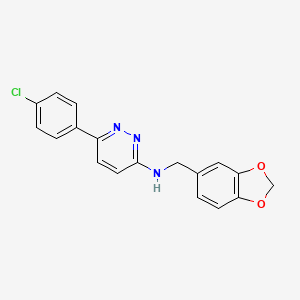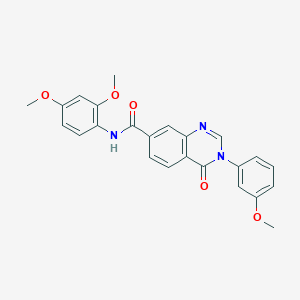
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.
Synthesis of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones.
Coupling Reactions: The benzodioxole and pyridazine moieties can be coupled using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could occur at the pyridazine ring.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydropyridazines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine
- N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methylphenyl)pyridazin-3-amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H14ClN3O2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-4-2-13(3-5-14)15-6-8-18(22-21-15)20-10-12-1-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2,(H,20,22) |
InChI Key |
FHHBLRXPTQHTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12181995.png)
![ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12182000.png)
![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12182005.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B12182007.png)


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B12182022.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12182030.png)
![2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12182036.png)


![(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B12182059.png)
![[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B12182061.png)
![[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12182074.png)
